molecular formula C12H22N2O4 B8066971 tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate

tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B8066971
M. Wt: 258.31 g/mol
InChI Key: SKINRGFCIHWNLH-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxymethylcarbamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxymethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at low to moderate levels to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidine ring positions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while substitution reactions can lead to various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-(carbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(hydroxymethylcarbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2S)-2-(aminomethylcarbamoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature allows for more versatile applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-9(14)10(15)13-8-17-4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKINRGFCIHWNLH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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